molecular formula C17H19N3O4 B2497215 9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde CAS No. 862199-79-9

9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde

Cat. No.: B2497215
CAS No.: 862199-79-9
M. Wt: 329.356
InChI Key: RCTRFTHTQPVVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS Number: 862199-79-9) is a chemical compound with a molecular formula of C17H19N3O4 and a molecular weight of 329.35 . It features a complex molecular structure that incorporates a 1,4-dioxa-8-azaspiro[4.5]decane moiety, a motif of significant interest in medicinal chemistry . The core pyridopyrimidine scaffold present in this compound is recognized as a privileged structure in drug discovery. Pyridopyrimidine derivatives are frequently investigated for their therapeutic potential and have shown relevance as inhibitors for various biological targets, including kinases and dihydrofolate reductase (DHFR) . Notably, related 1,4-dioxa-8-azaspiro[4.5]decane derivatives have been synthesized and evaluated as high-affinity sigma-1 receptor ligands with low lipophilicity, demonstrating potential application as tumor imaging agents in scientific research . This compound is offered for research purposes to support investigations in chemical biology, heterocyclic chemistry, and the development of novel pharmacologically active molecules. Please note: This product is intended for research applications only and is not approved for use in humans, as a drug, or for any diagnostic purposes.

Properties

IUPAC Name

2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-12-3-2-6-20-14(12)18-15(13(11-21)16(20)22)19-7-4-17(5-8-19)23-9-10-24-17/h2-3,6,11H,4-5,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCTRFTHTQPVVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=O)N3CCC4(CC3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>49.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26658942
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group in the compound can undergo oxidation to form carboxylic acids.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

Scientific Research Applications

Chemistry

    Synthetic Intermediates: Used as intermediates in the synthesis of more complex organic molecules.

Biology and Medicine

Industry

    Material Science:

Mechanism of Action

The mechanism of action of 9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde is not fully understood. its effects are likely mediated through interactions with specific molecular targets such as enzymes or receptors. The spirocyclic structure may allow for unique binding interactions, enhancing its efficacy in biological systems .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in Pyrido-Pyrimidine Family

Compound 1 : 4-Chloro-9H-pyrido[2',3':4,5]pyrrolo[2,3-d]pyrimidine (CAS: Not provided)
  • Key Features : Chloro substituent at position 4; lacks the spirocyclic system and carbaldehyde group .
  • Molecular Weight: Not explicitly stated, but estimated to be lower (~250–280 g/mol) due to simpler substituents.
  • Functional Differences : The absence of the spirocyclic system reduces steric hindrance, while the chloro group may direct reactivity toward nucleophilic aromatic substitution.
Compound 2 : Spiro[pyrido[4,3-d]pyrimidine-8,3'-[1,2,4]triazolidine]-diones (e.g., 9a, 10a,b)
  • Key Features : Contains a pyrido[4,3-d]pyrimidine core fused with triazolidine-dione spiro systems .
  • Molecular Weight : Likely higher (>400 g/mol) due to additional heterocyclic rings and substituents.

Functional Group Analogues

Compound 3 : Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate
  • Key Features: Imidazo[1,2-a]pyridine core with ester, nitrophenyl, and cyano groups .
  • Molecular Weight : 561.51 g/mol.
  • Functional Differences : Ester groups increase hydrophobicity, while the nitrophenyl group enhances electron-withdrawing effects, contrasting with the target compound’s aldehyde-driven electrophilicity.

Pharmaceutical Impurities

Compound 4 : 9-Hydroxyrisperidone (CAS: 144598-75-4)
  • Key Features: Pyrido[1,2-a]pyrimidinone core with a hydroxy group and fluorobenzisoxazole substituents .
  • Molecular Weight : ~400 g/mol.
  • Functional Differences : The hydroxy group improves hydrogen-bonding capacity, while the fluorinated aromatic system enhances metabolic stability compared to the target compound’s spirocyclic system.

Comparative Data Table

Property Target Compound Compound 1 Compound 2 Compound 3
Core Structure Pyrido[1,2-a]pyrimidine Pyrido-pyrrolo-pyrimidine Pyrido[4,3-d]pyrimidine Imidazo[1,2-a]pyridine
Key Substituents Spiro[4.5]decan-8-yl, methyl, carbaldehyde Chloro Spiro-triazolidine-dione Nitrophenyl, cyano, esters
Molecular Weight (g/mol) 329.36 ~250–280 (estimated) >400 561.51
Functional Groups Aldehyde, spirocyclic ether-amine Chloro, pyrrole Dione, triazolidine Nitro, cyano, ester
Reactivity Electrophilic (aldehyde) Nucleophilic (chloro) Hydrogen-bonding (dione) Electron-withdrawing (nitro)

Research Implications

  • Synthetic Utility : The target compound’s aldehyde group enables derivatization via Schiff base formation, a feature absent in Compounds 1 and 4 .
  • Biological Potential: The spirocyclic system may improve target binding affinity compared to less rigid analogues like Compound 3 .
  • Pharmacokinetics : Higher molecular weight and polarity of Compounds 2 and 3 suggest reduced bioavailability relative to the target compound .

Biological Activity

The compound 9-methyl-4-oxo-2-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde (CAS Number: 862199-79-9) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H19N3O4C_{17}H_{19}N_{3}O_{4}, with a molecular weight of approximately 329.35 g/mol. The structure features a pyrido-pyrimidine core fused with a spirocyclic moiety, which is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, primarily as a ligand for sigma receptors and potential anticancer properties.

Sigma Receptor Binding

Recent studies have shown that derivatives of the 1,4-dioxa-8-azaspiro[4.5]decane scaffold, similar to the compound , possess high affinity for sigma receptors. For instance, an analog demonstrated a binding affinity (K(i)) of 5.4 nM for sigma-1 receptors, indicating strong potential for neuropharmacological applications .

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound suggest it may inhibit tumor growth. In vitro studies using human carcinoma cell lines revealed that compounds with similar structural motifs exhibited significant cytotoxic effects . The mechanism appears to involve modulation of sigma receptor pathways, which are implicated in cancer cell proliferation and survival.

Case Studies and Research Findings

  • Sigma Receptor Ligands : In a study evaluating various piperidine derivatives, compounds structurally related to our target showed selective binding to sigma receptors and demonstrated potential for tumor imaging applications via PET imaging techniques .
  • Anticancer Activity : A series of experiments conducted on human melanoma models indicated that compounds derived from the spirocyclic framework could effectively reduce tumor viability by inducing apoptosis in cancer cells .
  • Pharmacokinetics : The pharmacokinetic profile of the compound suggests favorable absorption characteristics due to its moderate lipophilicity, which enhances its bioavailability .

Data Table: Biological Activities Summary

Activity TypeDescriptionReference
Sigma Receptor BindingHigh affinity (K(i) = 5.4 nM) for sigma-1 receptors
Anticancer ActivityInduces apoptosis in melanoma cells
PharmacokineticsModerate lipophilicity enhancing bioavailability

Q & A

Q. What are the common synthetic routes for this compound, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions starting with heterocyclic precursors such as pyrido[1,2-a]pyrimidine derivatives. Key steps include:

  • Aldehyde functionalization : Introducing the carbaldehyde group via Vilsmeier-Haack or formylation reactions under controlled temperatures (40–60°C) .
  • Spirocyclic incorporation : Coupling the 1,4-dioxa-8-azaspiro[4.5]decane moiety using nucleophilic substitution or transition-metal catalysis (e.g., Pd-mediated cross-coupling) .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or recrystallization from ethanol-DMF mixtures to achieve >95% purity .

Q. Which spectroscopic techniques are critical for structural confirmation?

  • 1H/13C NMR : Assign peaks for the pyrido[1,2-a]pyrimidine core (e.g., δ 8.5–9.5 ppm for aromatic protons) and spirocyclic ether (δ 3.5–4.5 ppm for oxygens) .
  • HRMS : Validate molecular weight with <2 ppm error (e.g., ESI+ mode) .
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches near 1680–1700 cm⁻¹ .

Q. How is purity assessed post-synthesis?

  • HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) and retention time consistency .
  • Melting Point Analysis : Compare observed values (e.g., 243–245°C) to literature data .

Advanced Research Questions

Q. How can discrepancies between spectroscopic and crystallographic data be resolved?

  • X-ray Crystallography : Refine structures using SHELXL to resolve ambiguities in bond lengths/angles .
  • 2D NMR (HSQC/HMBC) : Correlate proton-carbon connectivity to validate spirocyclic and pyrimidine regions .
  • Dynamic NMR : Probe conformational flexibility in solution (e.g., variable-temperature studies) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Crystal Packing Issues : The spirocyclic group may induce disorder; use slow evaporation (e.g., dichloromethane/methanol) to improve crystal quality .
  • Data Collection : Optimize with synchrotron radiation for high-resolution (<1.0 Å) data. Refine using SHELXL and visualize with ORTEP-3 .

Q. How can reaction pathways be validated in multi-step syntheses?

  • LCMS Monitoring : Track intermediates (e.g., m/z 658 [M+H]+ as in ) to confirm stepwise progression.
  • Isotopic Labeling : Use 13C-labeled aldehydes to trace carbaldehyde incorporation via NMR .

Q. What computational methods predict biological target interactions?

  • Molecular Docking : Simulate binding to kinases or GPCRs using AutoDock Vina; validate with in vitro assays (e.g., IC50 measurements) .
  • MD Simulations : Assess conformational stability of the spirocyclic moiety in aqueous vs. lipid environments .

Methodological Notes

  • Key Tools : SHELX suite (structural refinement) , ORTEP-3 (visualization) , and HSQC/HMBC (NMR validation) .
  • Data Contradiction Mitigation : Cross-reference crystallographic (solid-state) and spectroscopic (solution) data to account for environmental effects .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.